molecular formula C19H26N2O2 B12195475 N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide

N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12195475
M. Wt: 314.4 g/mol
InChI Key: PURZRJAVVLZQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic indole derivative designed for research use. This compound features a methoxy-indole core structure, a scaffold recognized in scientific literature for its diverse pharmacological potential and broad therapeutic relevance . The molecular structure incorporates a cyclooctyl group linked via an acetamide bridge, a design that may influence the compound's physicochemical properties and biomolecular interactions. Indole-containing small molecules are of significant interest in medicinal chemistry and drug discovery research due to their wide range of reported biological activities . Researchers are exploring such compounds for various applications, including the investigation of anti-tubercular agents, where indole derivatives have shown promise by targeting critical bacterial pathways such as cell wall synthesis and essential enzymes like DprE1 . The specific research applications and full mechanistic profile of this compound are subject to ongoing investigation. This product is intended for non-human research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-cyclooctyl-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H26N2O2/c1-23-17-9-10-18-15(13-17)11-12-21(18)14-19(22)20-16-7-5-3-2-4-6-8-16/h9-13,16H,2-8,14H2,1H3,(H,20,22)

InChI Key

PURZRJAVVLZQSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3CCCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxyindole, which serves as the core structure.

    Formation of the Acetamide Moiety: The indole derivative is then reacted with an appropriate acylating agent to introduce the acetamide group.

    Cyclooctyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Notes Reference
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide 4-Chlorobenzoyl, sulfonamide, 5-chlorothiophene 513.87 Enhanced hydrogen bonding via sulfonamide; moderate yield (39%) in synthesis .
N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide Cyclohexyl, 5-fluoroindole, oxoacetamide 314.35 Fluorine substitution improves metabolic stability; anti-inflammatory activity .
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide Ethyl linker, dual indole system 361.44 High lipophilicity (logP 3.28); potential for dual receptor targeting .
2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide Dimethylamide, oxoacetamide 260.27 Reduced steric hindrance; possible improved solubility .
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide 2-Methylindole, ethyl-acetamide 262.33 Structural similarity to melatonin; antioxidant applications .

Physicochemical and Pharmacokinetic Properties

  • Steric Effects : Cyclooctyl’s bulk may hinder binding to flat receptor sites compared to smaller groups (e.g., methyl in ).
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) may alter indole ring electronics, affecting receptor interactions .

Biological Activity

N-cyclooctyl-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, mechanisms of action, and therapeutic implications.

Compound Overview

  • Molecular Formula : C19H26N2O2
  • Molecular Weight : 314.4 g/mol
  • IUPAC Name : this compound

The structural uniqueness of this compound arises from the cyclooctyl group combined with an indole moiety, which may influence its physicochemical properties and biological interactions.

This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes. Research indicates that it may modulate signaling pathways related to:

  • Inflammation : The compound may inhibit pro-inflammatory cytokines, potentially reducing inflammation in various conditions.
  • Cell Proliferation : By influencing cell cycle regulators, it may have implications in cancer treatment.
  • Apoptosis : The compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes these findings:

Cell LineIC50 (µM)Reference
HCT1165.23
HePG24.09
MCF76.19
A549Not reportedNot applicable

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Interaction Studies

Understanding the interaction profile of this compound is crucial for elucidating its pharmacological effects. Molecular docking studies have suggested that this compound interacts with several key proteins involved in critical signaling pathways. These include:

  • Enzymes : Potential inhibition of enzymes involved in tumor growth and inflammation.
  • Receptors : Modulation of receptor activity could influence various physiological responses.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of MCF7 breast cancer cells, with a notable reduction in cell viability observed through flow cytometry analysis .
  • Inflammatory Response : Another investigation indicated that this compound reduced the expression levels of inflammatory markers such as IL-6 and COX-2 in treated cells.

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